molecular formula C5H7BrFNO4 B14308102 Propyl bromo(fluoro)nitroacetate CAS No. 113851-86-8

Propyl bromo(fluoro)nitroacetate

Cat. No.: B14308102
CAS No.: 113851-86-8
M. Wt: 244.02 g/mol
InChI Key: CIKUDDYRYXOQSD-UHFFFAOYSA-N
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Description

Propyl bromo(fluoro)nitroacetate is an organic compound that contains a propyl group, a bromine atom, a fluorine atom, and a nitro group attached to an acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl bromo(fluoro)nitroacetate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, cost, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Propyl bromo(fluoro)nitroacetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine (Br₂) or pyridine hydrobromide perbromide.

    Fluorination: Aminodifluorosulfinium tetrafluoroborate, PyFluor.

    Nitration: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Formation of propyl bromo(fluoro)aminoacetate.

    Oxidation: Formation of propyl bromo(fluoro)nitroacetic acid.

Mechanism of Action

The mechanism of action of propyl bromo(fluoro)nitroacetate involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The bromine and fluorine atoms can participate in substitution reactions, leading to the formation of new compounds with potential biological activity .

Comparison with Similar Compounds

Similar Compounds

    Propyl bromoacetate: Lacks the fluorine and nitro groups, making it less reactive in certain substitution and reduction reactions.

    Propyl fluoroacetate:

    Propyl nitroacetate: Lacks the bromine and fluorine atoms, limiting its use in certain synthetic applications.

Uniqueness

Propyl bromo(fluoro)nitroacetate is unique due to the presence of all three functional groups (bromine, fluorine, and nitro) on the acetate backbone.

Properties

CAS No.

113851-86-8

Molecular Formula

C5H7BrFNO4

Molecular Weight

244.02 g/mol

IUPAC Name

propyl 2-bromo-2-fluoro-2-nitroacetate

InChI

InChI=1S/C5H7BrFNO4/c1-2-3-12-4(9)5(6,7)8(10)11/h2-3H2,1H3

InChI Key

CIKUDDYRYXOQSD-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C([N+](=O)[O-])(F)Br

Origin of Product

United States

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